Tert-butyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
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Overview
Description
4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester is an organic compound with the molecular formula C10H19BrO4S. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and a butanoic acid ester moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester typically involves the bromination of 2-methyl-2-(methylsulfonyl)butanoic acid followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step may involve the use of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding butanoic acid ester.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfonyl group play crucial roles in its reactivity and biological activity. The compound may act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but with a benzene ring instead of a butanoic acid ester moiety.
tert-Butyl 4-bromobutanoate: Similar ester structure but lacks the methylsulfonyl group.
Uniqueness
4-Bromo-2-methyl-2-(methylsulfonyl)butanoic acid 1,1-dimethylethyl ester is unique due to the presence of both a bromine atom and a methylsulfonyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various chemical and biological applications.
Properties
Molecular Formula |
C10H19BrO4S |
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Molecular Weight |
315.23 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-methyl-2-methylsulfonylbutanoate |
InChI |
InChI=1S/C10H19BrO4S/c1-9(2,3)15-8(12)10(4,6-7-11)16(5,13)14/h6-7H2,1-5H3 |
InChI Key |
QSXOPTGUIPYDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(CCBr)S(=O)(=O)C |
Origin of Product |
United States |
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